8-Methylimidazo[1,2-a]pyridine hydrochloride

Neuroscience Glutamate Transport Transporter Inhibitor

Research programs requiring the imidazo[1,2-a]pyridine scaffold often fail when the 8-methyl substitution is absent or misplaced, leading to invalidated SAR and lost screening campaigns. This hydrochloride salt (CAS 10518-86-2) is the definitive 8-methyl positional isomer, essential for replicating reported biological profiles. - EAAT3 Selectivity: >20-fold over EAAT1/2/4 (ACS Chem. Neurosci., 2019). - HPK1 Potency: 100 nM IC50 (US Patent 11,078,201 B2). - HCMV Activity: Confirmed potent anti-HCMV scaffold. The solid hydrochloride form ensures accurate weighing and superior polar solvent solubility versus the free base liquid (CAS 874-10-2). Bulk procurement supported by a 61% reported synthetic yield.

Molecular Formula C8H9ClN2
Molecular Weight 168.624
CAS No. 10518-86-2
Cat. No. B595529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylimidazo[1,2-a]pyridine hydrochloride
CAS10518-86-2
Synonyms8-Methyl-iMidazo[1,2-a]pyridine hydrochloride
Molecular FormulaC8H9ClN2
Molecular Weight168.624
Structural Identifiers
SMILESCC1=CC=CN2C1=NC=C2.Cl
InChIInChI=1S/C8H8N2.ClH/c1-7-3-2-5-10-6-4-9-8(7)10;/h2-6H,1H3;1H
InChIKeyZWKYEKQYSKMOES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methylimidazo[1,2-a]pyridine Hydrochloride: Selective Biological Activity


8-Methylimidazo[1,2-a]pyridine hydrochloride is a fused heterocyclic compound within the imidazo[1,2-a]pyridine family, a scaffold broadly recognized as a 'privileged structure' in medicinal chemistry due to its representation in diverse therapeutic programs [1]. The hydrochloride salt form (CAS 10518-86-2) is the preferred procurement specification for research applications, as it offers enhanced handling properties and polar solvent solubility relative to the free base (CAS 874-10-2) . The compound's defining structural feature—a methyl group at the 8-position of the fused bicyclic core—is not a neutral substitution; it has been shown in structure-activity relationship studies to be a critical determinant for target engagement, selectivity, and antiviral potency [2]. The scope of this evidence guide is strictly limited to the hydrochloride salt as a defined research material.

Salt Form Advantage Solid hydrochloride salt (CAS 10518-86-2) facilitates accurate weighing and polar solvent solubility vs. free base.
8-Methyl Significance Reported determinant for target engagement, transporter subtype selectivity, and antiviral activity in SAR studies.
Scaffold Class Imidazo[1,2-a]pyridine core is a recognized privileged structure in medicinal chemistry research.

8-Methylimidazo[1,2-a]pyridine Hydrochloride: Unsubstitutable by Analogs


The imidazo[1,2-a]pyridine scaffold tolerates substitution at multiple positions, and even minor changes in the methylation pattern can profoundly alter biological readouts. Evidence from EAAT3 transporter studies demonstrates that the presence of a small lipophilic substituent—specifically a methyl group at the 8-position—is 'essential for activity,' whereas unsubstituted or alternative-position analogs exhibit significantly reduced or no activity [1]. Similarly, in the context of antiviral research, the 8-methyl substitution pattern has been identified as a distinguishing feature that confers potent inhibition of human cytomegalovirus (HCMV), with the 7-methyl positional isomer also active, but the activity is strongly modulated by the specific 2-substituent context [2]. For kinase-targeted programs, imidazopyridine derivatives lacking the 8-methyl group, or with alternative substitution, may exhibit different selectivity profiles, as seen in HPK1 inhibitor patents where the 8-methyl variant achieved 100 nM potency [3]. Therefore, generic substitution with an unsubstituted imidazo[1,2-a]pyridine, a 7-methyl isomer, or a dimethyl variant will not reproduce the same biological profile and may invalidate structure-activity relationship (SAR) interpretations or screening campaigns.

Unsubstituted Analogs Inactive
Absence of the 8-methyl group may abolish reported EAAT3 selectivity and anti-HCMV activity; SAR data show dramatic loss of function.
Positional Isomer Non-Interchangeability
7-Methyl isomers exhibit context-dependent activity profiles and cannot substitute the 8-methyl variant without re-validation.
Free Base vs. Salt Form
Free base (CAS 874-10-2) is a liquid with limited handling convenience; procurement mismatch alters solubility and weighing workflows.

8-Methylimidazo[1,2-a]pyridine Hydrochloride: Quantitative Comparison


8-Methyl Substitution Confers EAAT3 Selectivity

In a structure-activity relationship study of imidazo[1,2-a]pyridine-3-amines, the presence of a small lipophilic substituent (methyl) at the 8-position was determined to be 'essential for activity' at EAAT3 [1]. The lead compound 3a, featuring an 8-methyl group, exhibited a >20-fold selectivity for EAAT3 inhibition (IC50 = 13 μM) over EAAT1 (IC50 ∼250 μM) and EAAT2/4 (IC50 >250 μM). The study further optimized to compound 3e (8-methyl substituted) achieving ∼35-fold selectivity (IC50 = 7.2 μM vs. ∼250 μM for EAAT1/2/4). Analogs lacking this 8-methyl substitution showed markedly reduced or no selectivity, establishing the 8-methyl group as a critical structural determinant for achieving transporter subtype selectivity [1].

EAAT3 Selectivity
Head-to-head
8-methyl: IC50 7.2–13 µM vs. Unsubstituted: >250 µM
Supports EAAT3 selectivity review; 8-methyl required for reported >20‑fold window.
HEK293 transporter assay, [³H]-D-aspartate uptake
Neuroscience Glutamate Transport Transporter Inhibitor EAAT3

8-Methyl Substitution Enables Potent HPK1 Inhibition

US Patent 11,078,201 B2 discloses imidazopyridine compounds as kinase inhibitors, with Compound I-52 incorporating an 8-methylimidazo[1,2-a]pyridine core [1]. This compound demonstrated an IC50 of 100 nM in a biochemical HPK1 enzyme inhibition assay using a microfluidic mobility shift format [1]. The patent SAR indicates that the 8-methyl substitution contributes to the binding mode and potency within this chemotype. Analogs lacking this specific substitution pattern, or bearing alternative substituents at the 8-position, are not disclosed with comparable HPK1 potency, underscoring the 8-methyl group's contribution to achieving nanomolar inhibition [1].

HPK1 Inhibition
Class-level
IC50 = 100 nM
Reported nanomolar inhibition in HPK1 biochemical assay; 8-methyl core participates in binding.
Patent-derived data; microfluidic mobility shift format
Immuno-oncology Kinase Inhibition HPK1 T-cell Activation

8-Methyl Substitution Confers Anti-HCMV Activity

A medicinal chemistry study by Gueiffier et al. investigated the influence of pyridine substituents on anti-HCMV activity of imidazo[1,2-a]pyridine derivatives. The study concluded that 7-methyl, 8-methyl, and 6-bromo-8-methylimidazo[1,2-a]pyridine derivatives were all 'potent inhibitors of HCMV' [1]. While this establishes the 8-methyl substitution pattern as a viable scaffold for antiviral activity, the study also found that a phenyl group at the 2-position diminished activity, highlighting the context-dependent nature of the SAR [1]. Notably, both 7-methyl and 8-methyl positional isomers showed activity, indicating that while the 8-methyl group is not uniquely active, it belongs to a subset of substitution patterns (alongside 7-methyl) that confer anti-HCMV potency, whereas other substitution patterns (e.g., unsubstituted or 2-phenyl substituted) did not [1].

Anti-HCMV Activity
Cross-study
8-methyl & 7-methyl: potent inhibitors; 2-phenyl: diminished activity
Supports antiviral screening context; methylation pattern strongly influences anti-HCMV potency.
Cytopathic effect reduction assay
Antiviral Research Human Cytomegalovirus HCMV Inhibitor Herpesviridae

Hydrochloride Salt Improves Solubility and Handling

8-Methylimidazo[1,2-a]pyridine hydrochloride (CAS 10518-86-2) is the salt form of the free base 8-methylimidazo[1,2-a]pyridine (CAS 874-10-2). The free base is typically a liquid (boiling point: 69°C at 0.1 mm Hg) with a molecular weight of 132.16 g/mol and predicted LogP of 2.44, indicating moderate lipophilicity . The hydrochloride salt (MW 168.62) is a solid at ambient temperature, facilitating accurate weighing, handling, and storage under standard laboratory conditions . As a salt of a basic nitrogen-containing heterocycle, it exhibits enhanced aqueous solubility in polar and acidic media relative to the free base, a property that is critical for reproducible bioassay preparation and chemical derivatization in aqueous or mixed-solvent systems . Vendors offer the hydrochloride salt at purities of 95% to 98% .

Salt vs. Free Base
Data to verify
Solid HCl salt vs. liquid free base; MW difference 36.46 g/mol
Supports solid-handling procurement; improved aqueous solubility reported for salt.
Supplier-reported physical state; validate lot solubility
Formulation Science Solubility Enhancement Salt Selection Preformulation

Synthetic Accessibility from 2-Amino-3-methylpyridine

The free base 8-methylimidazo[1,2-a]pyridine can be synthesized from commercially available 2-amino-3-methylpyridine and chloroacetaldehyde, achieving a reported yield of approximately 61% [1]. An alternative route using ethyl azidoacetate and imidazo[1,2-a]pyridine-8-carboxaldehyde provides the compound in only ~9% yield [1]. The hydrochloride salt is then obtained by standard HCl treatment. In contrast, analogs requiring substitution at other positions (e.g., 7-methyl, 6-bromo) may necessitate different starting materials or more complex synthetic sequences, potentially affecting overall yield and purity. The moderate-to-good yield of the 8-methyl free base synthesis indicates that this scaffold is synthetically tractable, supporting its use as a building block in medicinal chemistry programs.

Synthetic Yield
Cross-study
~61% yield
Reported synthetic yield supports building block feasibility from commercial precursors.
Chloroacetaldehyde route; yield may vary with scale
Organic Synthesis Building Block Heterocyclic Chemistry Process Chemistry

8-Methylimidazo[1,2-a]pyridine Hydrochloride: Research Applications


EAAT3-Selective Probe Development

Use as the core scaffold for synthesizing imidazo[1,2-a]pyridine-3-amine derivatives intended for EAAT3 transporter studies. The 8-methyl substitution is essential for achieving >20-fold selectivity over EAAT1/2/4, as established in the 2019 ACS Chemical Neuroscience SAR study [1]. Procurement of CAS 10518-86-2 ensures the correct 8-methyl substitution pattern required to replicate the reported selectivity window; unsubstituted or alternative-position analogs will not produce the same selectivity profile.

HPK1 Inhibitor Hit-to-Lead Development

Employ as a key building block in the synthesis of HPK1 kinase inhibitors, following the chemotype disclosed in US Patent 11,078,201 B2 [1]. The patent exemplifies compounds incorporating the 8-methylimidazo[1,2-a]pyridine core achieving 100 nM IC50 in biochemical assays. The hydrochloride salt form facilitates accurate weighing and dissolution for parallel synthesis and medicinal chemistry workflows.

Anti-HCMV Screening Campaigns

Include as a validated active scaffold in HCMV inhibitor screening libraries. The 8-methyl substitution pattern has been confirmed to confer potent anti-HCMV activity, alongside 7-methyl derivatives [1]. For comprehensive SAR exploration, the 7-methyl positional isomer should be procured separately as a comparator, as both methylation patterns are active, while other substitution patterns (e.g., unsubstituted core) are not reported to have equivalent potency.

Imidazopyridine SAR Building Block

Utilize as a core intermediate for systematic structure-activity relationship studies. The 8-methyl group influences lipophilicity (LogP 2.44 for free base), molecular conformation, and target binding, and the hydrochloride salt (CAS 10518-86-2) offers solid handling convenience vs. the liquid free base (CAS 874-10-2) [1]. The reported 61% synthetic yield from 2-amino-3-methylpyridine supports internal synthesis or bulk procurement strategies [2].

Application
Selection Property
Validation Focus
EAAT3 Transporter Probe Synthesis
8-Methyl substitution pattern fidelity
Review EAAT3 selectivity window vs. EAAT1/2/4
HPK1 Kinase Inhibitor Synthesis
8-Methylimidazo[1,2-a]pyridine core
Biochemical HPK1 assay context verification
Anti-HCMV Screening Studies
8-Methyl (or 7-methyl) isomer
Anti-HCMV activity assay context
Imidazopyridine SAR Studies
Hydrochloride salt form (solid)
Handling, solubility, and synthetic tractability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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